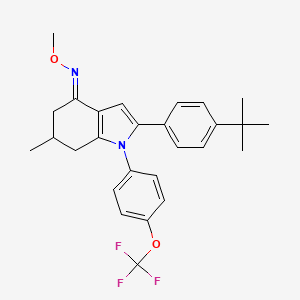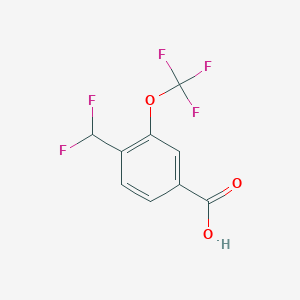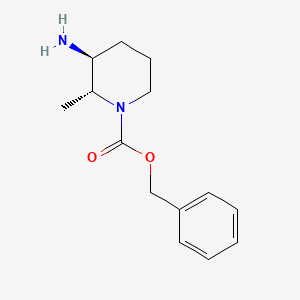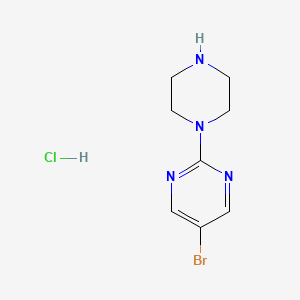
(2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethoxy)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethoxy)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime is a useful research compound. Its molecular formula is C27H29F3N2O2 and its molecular weight is 470.536. The purity is usually 95%.
BenchChem offers high-quality (2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethoxy)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethoxy)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Molecular Structure - Research on compounds containing elements like tert-butyl, trifluoromethoxy phenyl groups, and oxime functionalities often focuses on their synthesis and molecular structure characterization. For example, studies on the synthesis of tert-butyl-containing compounds and their characterization provide insights into their stability, reactivity, and potential for further functionalization. These foundational studies are critical for developing new materials or chemical intermediates with specific properties (Sekiguchi et al., 2002).
Photochemical and Thermal Reactions - The photochemical and thermal behavior of compounds structurally related to the target molecule can be of interest. Research in this area explores how light and heat influence the reactivity and transformation of these compounds, which is vital for applications in material science and organic synthesis (Lattes et al., 1982).
Potential Applications
Material Science and Nanotechnology - Compounds with tert-butyl and trifluoromethoxy phenyl groups have been explored for their applications in creating advanced materials. For example, their use in synthesizing nanoparticles and polymers with unique optical and electronic properties is of significant interest. These materials could have applications in electronics, photonics, and as agents for biomedical imaging (Fischer et al., 2013).
Environmental Science - The environmental occurrence, fate, and toxicity of synthetic compounds, including those with phenolic structures similar to the tert-butyl phenyl group, have been studied. Such research aims to understand the environmental impact of these compounds and guide the development of safer chemicals (Liu & Mabury, 2020).
Organic Synthesis - The ability to manipulate molecules containing tert-butyl and trifluoromethoxy groups through various chemical reactions allows for the creation of novel compounds with potential applications in drug development, agrochemicals, and material science. Research in this area focuses on developing new synthetic routes and understanding the underlying mechanisms of these transformations (Dolenc & Plesničar, 1997).
properties
IUPAC Name |
(E)-2-(4-tert-butylphenyl)-N-methoxy-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N2O2/c1-17-14-23(31-33-5)22-16-24(18-6-8-19(9-7-18)26(2,3)4)32(25(22)15-17)20-10-12-21(13-11-20)34-27(28,29)30/h6-13,16-17H,14-15H2,1-5H3/b31-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVGGLXPGYLWAX-UQRQXUALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)C(C)(C)C)C(=NOC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)C(C)(C)C)/C(=N/OC)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethoxy)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Hydroxybutyl(methyl)amino]butan-2-ol](/img/structure/B2674884.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2674885.png)
![N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2674886.png)


![4-Methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2674889.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-furylmethyl)thiophene-2-carboxamide](/img/structure/B2674890.png)


![3,3,3-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674897.png)
![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)

![Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2674903.png)